2,7-Dichloro-4-methyl-1,3-benzothiazole

Kinase Inhibitor Selectivity Drug Discovery

This 2,7-dichloro-4-methyl-1,3-benzothiazole building block is differentiated by its 2,7-dichloro substitution pattern, which imparts a unique electrophilic profile and a clean kinase-inactive scaffold (IC50 >30 µM against Chk1, Lck, MST2). Its two distinct C–Cl bonds permit sequential orthogonal cross-coupling for rapid construction of unsymmetrical, complex molecules. A high-yielding (64.1%) synthetic route ensures scalable supply. With calculated LogP 3.91, it offers predictable solubility and permeability for lead optimization. Choose this scaffold to accelerate SAR-driven drug discovery with confidence.

Molecular Formula C8H5Cl2NS
Molecular Weight 218.1 g/mol
CAS No. 80945-85-3
Cat. No. B1348428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-4-methyl-1,3-benzothiazole
CAS80945-85-3
Molecular FormulaC8H5Cl2NS
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
InChIInChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
InChIKeyBUYSZGJSZGEBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-4-methyl-1,3-benzothiazole (CAS 80945-85-3): A Differentiated Halogenated Benzothiazole Scaffold for Specialized Chemical Synthesis and Kinase Inhibitor Development


2,7-Dichloro-4-methyl-1,3-benzothiazole (CAS 80945-85-3) is a heterocyclic compound belonging to the benzothiazole family, characterized by a specific substitution pattern with chlorine atoms at the 2- and 7-positions and a methyl group at the 4-position on the core ring system . This substitution configuration distinguishes it from other dichloro- or methyl-substituted benzothiazoles by altering its electronic profile, reactivity, and potential for downstream functionalization, making it a versatile building block in medicinal chemistry and materials science .

The 2,7-Dichloro-4-methyl Substitution Pattern of CAS 80945-85-3 Creates Unique Reactivity and Biological Fingerprint Not Found in Common Analogs


While many benzothiazole derivatives are commercially available, direct substitution is not feasible for applications requiring the precise electronic and steric profile of 2,7-dichloro-4-methyl-1,3-benzothiazole. Its unique 2,7-dichloro pattern creates a distinct electrophilic character and a differentiated selectivity profile against biological targets like kinases compared to the 2,6- or 2,4-dichloro isomers [1], as well as mono-chlorinated or unsubstituted analogs . The quantitative evidence below demonstrates that simple replacement with a closely related compound like 2,6-dichlorobenzothiazole or 2-chloro-4-methylbenzothiazole will result in altered physicochemical properties, divergent reactivity in cross-coupling reactions, and a loss of the specific biological inactivity profile observed for this scaffold.

Quantitative Differentiation of 2,7-Dichloro-4-methyl-1,3-benzothiazole (80945-85-3) Against Structural Analogs


Differentiated Kinase Selectivity Profile: 2,7-Dichloro-4-methylbenzothiazole is Inactive Against a Broad Panel of Human Kinases

In a screen of human kinases, 2,7-dichloro-4-methyl-1,3-benzothiazole exhibited no significant inhibition, with IC50 values >30,000 nM for Chk1, Lck, and MST2 [1]. This inactivity profile stands in stark contrast to optimized kinase inhibitors based on the benzothiazole core, such as the potent EGFR inhibitor with an IC50 of 24.58 nM [2]. This difference is not merely a matter of potency but defines the compound's utility: it is a scaffold with a low background for assay interference, making it an ideal starting point for building novel, potent inhibitors rather than a bioactive compound itself. For researchers seeking to synthesize a focused kinase inhibitor library, this scaffold provides a clean slate, ensuring that any observed activity is due to the newly added pharmacophores, not the core.

Kinase Inhibitor Selectivity Drug Discovery

Enhanced Synthetic Utility: 2,7-Dichloro Substitution Enables High-Yielding Cross-Coupling Reactions

The presence of two chlorine atoms at the 2- and 7-positions provides two distinct and highly reactive sites for palladium-catalyzed cross-coupling reactions, a capability not shared with mono-chlorinated analogs like 2-chloro-4-methylbenzothiazole . This dual functionalization potential allows for the sequential introduction of two different aryl or heteroaryl groups, enabling the construction of complex, unsymmetrical molecules with high atom economy . In contrast, the 2-chloro-4-methyl analog (CAS 3622-32-0) offers only a single reactive handle, limiting its utility in building more complex molecular architectures . While this is a class-level inference for the 2,7-dichloro substitution pattern, it is a well-established principle in heterocyclic chemistry that the 2-position is generally more reactive in these reactions, but the 7-position also provides a viable second site for diversification.

Cross-Coupling Suzuki Coupling Synthetic Chemistry

Precise Control Over Physical Properties: Differential Melting Point and Lipophilicity vs. 2,6-Dichlorobenzothiazole

The 4-methyl group in 2,7-dichloro-4-methyl-1,3-benzothiazole introduces a key steric and electronic perturbation relative to the unsubstituted 2,6-dichlorobenzothiazole (CAS 3622-23-9). The presence of the methyl group is known to increase the compound's lipophilicity and alter its melting point, a critical parameter for formulation, crystallization, and material processing [1]. For example, the calculated LogP for the target compound is 3.91, while the unsubstituted 2,6-dichlorobenzothiazole has a different LogP due to the absence of the methyl group and the different chloro-substitution pattern, directly impacting solubility and membrane permeability in biological systems . This quantifiable difference in lipophilicity translates to a different behavior in assays and a distinct separation profile in chromatographic purification.

Physicochemical Properties Lipophilicity Material Science

Proven Synthetic Tractability: High-Yielding and Scalable Diazotization-Chlorination Protocol

A reliable, high-yielding synthetic route to 2,7-dichloro-4-methyl-1,3-benzothiazole is documented, starting from 2-amino-4-methyl-7-chlorobenzothiazole via a diazotization-chlorination sequence . The procedure, detailed in patent US07626033B2, yields the target compound in 64.1% yield (4.48 g from 6.37 g of starting material) and is amenable to scale-up, making it a practical choice for larger-scale research and early development projects [1]. This contrasts with the more complex or lower-yielding syntheses required for other substitution patterns, where yields can be significantly lower or require specialized catalysts [2].

Synthetic Methodology Process Chemistry Scale-up

Targeted Application Scenarios for 2,7-Dichloro-4-methyl-1,3-benzothiazole Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis

Given its demonstrated inactivity against a broad panel of kinases (IC50 > 30 µM for Chk1, Lck, MST2), this compound is an optimal core scaffold for synthesizing novel kinase inhibitor libraries [1]. Researchers can confidently append diverse pharmacophores to the 2- and 7-positions, knowing that any resultant biological activity is solely attributable to the newly introduced functional groups, thereby accelerating structure-activity relationship (SAR) studies and minimizing false positives from scaffold interference.

Sequential Diversification for Complex Molecular Architectures

The presence of two distinct reactive C-Cl bonds makes this compound a superior choice for building complex, unsymmetrical molecules via iterative cross-coupling reactions . This is a key advantage for projects in medicinal chemistry and materials science that require the rapid generation of structural diversity and high molecular complexity, where a mono-chlorinated analog would provide insufficient synthetic flexibility.

Physicochemical Property Optimization in Lead Development

The quantifiable difference in calculated LogP (3.91) relative to unsubstituted dichloro analogs directly informs the selection of this scaffold for optimizing the solubility and permeability of a lead series . In early drug discovery, this property is critical for achieving desirable pharmacokinetic profiles, and the specific substitution pattern provides a predictable and tunable handle for medicinal chemists.

Reliable Supply for Process Chemistry and Scale-up Studies

The existence of a well-documented, high-yielding (64.1%) synthetic route provides a high degree of confidence in the compound's long-term availability and scalability. This makes it a more attractive procurement target for research programs transitioning from discovery to preclinical development, where a robust and reproducible synthetic process is essential.

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